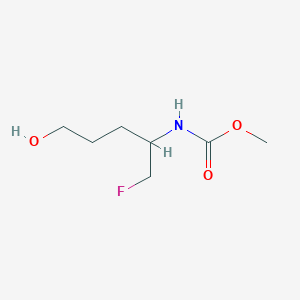

Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate

Overview

Description

Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate, also known as FMOC, is a chemical compound that has been used in scientific research for its various properties. This compound is a carbamate derivative that has been synthesized through a specific method.

Mechanism of Action

The mechanism of action of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate involves its ability to protect the amine group of amino acids during peptide synthesis. This protection is achieved through the formation of a covalent bond between the amine group and the carbamate group of this compound. This bond is stable under the conditions of peptide synthesis, allowing for the selective deprotection of other functional groups.

Biochemical and Physiological Effects:

This compound does not have any known biochemical or physiological effects. This compound is used solely for scientific research purposes and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate in lab experiments is its ability to selectively protect the amine group of amino acids during peptide synthesis. This protection allows for the synthesis of complex peptides with multiple functional groups. However, one limitation of this compound is that it can be difficult to remove after peptide synthesis is complete. This can result in decreased yields and purity of the final product.

Future Directions

There are several future directions for the use of Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate in scientific research. One potential application is in the synthesis of complex peptides for use in drug discovery. This compound can be used to protect the amine group of amino acids during the synthesis of these peptides, allowing for the creation of novel drug candidates. Additionally, this compound can be used as a fluorescent labeling reagent for the detection and analysis of proteins and peptides in biological samples. Overall, this compound has the potential to be a valuable tool in the field of scientific research.

Scientific Research Applications

Methyl 1-(fluoromethyl)-4-hydroxybutylcarbamate has been used in various scientific research applications due to its unique properties. One of the primary uses of this compound is as a protecting group for amino acids during peptide synthesis. This compound can protect the amine group of the amino acid, allowing for the selective deprotection of other functional groups during the synthesis process. This compound has also been used as a fluorescent labeling reagent for proteins and peptides, allowing for their detection and analysis.

Properties

| 124211-05-8 | |

Molecular Formula |

C7H14FNO3 |

Molecular Weight |

179.19 g/mol |

IUPAC Name |

methyl N-(1-fluoro-5-hydroxypentan-2-yl)carbamate |

InChI |

InChI=1S/C7H14FNO3/c1-12-7(11)9-6(5-8)3-2-4-10/h6,10H,2-5H2,1H3,(H,9,11) |

InChI Key |

WKEYGEGSUZPGKA-UHFFFAOYSA-N |

SMILES |

COC(=O)NC(CCCO)CF |

Canonical SMILES |

COC(=O)NC(CCCO)CF |

synonyms |

Carbamic acid, [1-(fluoromethyl)-4-hydroxybutyl]-, methyl ester (9CI) |

Origin of Product |

United States |

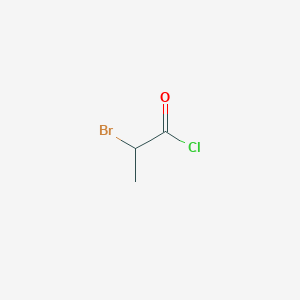

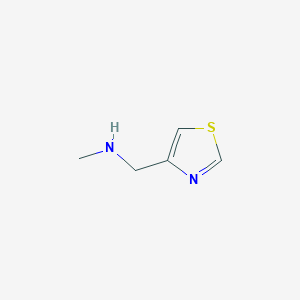

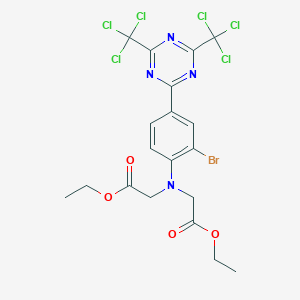

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)

![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)